[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine
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Overview
Description
[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine: is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol. This compound is known for its unique structure, which includes two hydrazine groups attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine typically involves the reaction of 4-(chloromethyl)benzohydrazide with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The hydrazine groups can participate in substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Azides, nitroso derivatives.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- [4-(Hydrazinylmethyl)phenyl]hydrazine
- [4-(Hydrazinylphenyl)methyl]hydrazine
- [4-(Hydrazinylphenyl)methyl]hydrazine
Comparison: Compared to similar compounds, [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine is unique due to its specific substitution pattern and the presence of two hydrazine groups. This structural feature enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-[(4-hydrazinylphenyl)methyl]phenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-16-12-5-1-10(2-6-12)9-11-3-7-13(17-15)8-4-11/h1-8,16-17H,9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOLOPXLAKUDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NN)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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